molecular formula C17H18N4O3S B596297 S6K-18

S6K-18

Cat. No.: B596297
M. Wt: 358.4 g/mol
InChI Key: BSRFCMMJUFQEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic route for S6K-18 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the synthetic route and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

S6K-18 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

S6K-18 has a wide range of applications in scientific research, including:

Mechanism of Action

S6K-18 exerts its effects by selectively inhibiting S6K1, a key downstream effector of the mTORC1 pathway. S6K1 phosphorylates the ribosomal protein S6, which is involved in protein synthesis and cell growth. By inhibiting S6K1, this compound disrupts this pathway, leading to reduced protein synthesis and cell proliferation . The molecular targets of this compound include the active site of S6K1, where it binds and prevents the kinase from phosphorylating its substrates .

Biological Activity

S6K-18, a compound related to the S6 kinase family, has garnered attention for its potential biological activities. This article explores its mechanisms, effects on various biological processes, and implications for therapeutic applications.

Overview of S6 Kinases

S6 kinases (S6K) are a family of serine/threonine kinases that play essential roles in cellular growth, metabolism, and apoptosis. They are primarily regulated by the mammalian target of rapamycin (mTOR) pathway, which integrates signals from nutrients, growth factors, and cellular energy status. The most studied isoforms are p70S6K and p85S6K, which have distinct roles in cellular functions.

This compound is thought to exert its biological effects through several key mechanisms:

  • Phosphorylation of Substrates : this compound activates multiple downstream substrates involved in protein synthesis and cell growth. It phosphorylates the ribosomal protein S6, enhancing mRNA translation and promoting cell proliferation .
  • Regulation of Apoptosis : Evidence suggests that this compound influences apoptotic pathways. Activation of S6K has been linked to the inhibition of pro-apoptotic factors, thereby promoting cell survival under stress conditions .
  • Metabolic Regulation : this compound plays a role in metabolic processes by modulating insulin signaling pathways. It has been shown to mediate insulin resistance through activation by inflammatory cytokines like TNF-α .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Study Model/System Key Findings Implications
Cell linesThis compound enhances mRNA translation via phosphorylation of S6Implicated in cancer cell proliferation
Mouse modelsOverexpression of p-S6K1 correlates with poor overall survival in tumorsPotential biomarker for cancer prognosis
DrosophilaReduced S6K activity extends lifespanSuggests role in aging and metabolic diseases
AdipocytesS6K activation linked to insulin resistance via TNF-α signalingHighlights potential for targeting metabolic disorders

Case Study 1: Cancer Prognosis

A pooled analysis involving 2,819 patients indicated that high levels of phosphorylated S6K1 (p-S6K1) were significantly associated with worse overall survival (OS) rates in solid tumors (HR = 1.706, 95% CI: 1.369–2.125, p < 0.001) . This suggests that targeting S6K pathways could be beneficial in cancer therapy.

Case Study 2: Aging and Lifespan Extension

Research conducted on Drosophila demonstrated that downregulation of S6K led to increased lifespan, indicating a potential role for S6 kinases in aging processes . This finding opens avenues for exploring anti-aging therapies targeting the mTOR/S6K pathway.

Research Findings

Recent studies have further elucidated the role of this compound in various biological contexts:

  • Inflammation and Insulin Resistance : Activation of S6K by inflammatory cytokines was shown to contribute to insulin resistance in adipocytes. This highlights the compound's relevance in metabolic diseases such as type 2 diabetes .
  • Therapeutic Targeting : Given its involvement in cancer cell proliferation and metabolic regulation, this compound presents a promising target for therapeutic interventions aimed at both malignancies and metabolic disorders.

Properties

IUPAC Name

5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-17(2,3)13-7-11(15(22)23)14(25-13)20-16(24)19-10-4-5-12-9(6-10)8-18-21-12/h4-8H,1-3H3,(H,18,21)(H,22,23)(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRFCMMJUFQEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC3=C(C=C2)NN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.